molecular formula C7H15N3O B13179125 1-(2-Aminocyclopropyl)-3-(propan-2-yl)urea

1-(2-Aminocyclopropyl)-3-(propan-2-yl)urea

Cat. No.: B13179125
M. Wt: 157.21 g/mol
InChI Key: OAGCYCGUDDICSF-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopropyl)-3-(propan-2-yl)urea is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl ring, an amino group, and a urea moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminocyclopropyl)-3-(propan-2-yl)urea typically involves the reaction of cyclopropylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

    Cyclopropylamine: This is reacted with .

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminocyclopropyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the urea moiety under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2-Aminocyclopropyl)-3-(propan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopropyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminocyclopropyl)-3-(methyl)urea
  • 1-(2-Aminocyclopropyl)-3-(ethyl)urea
  • 1-(2-Aminocyclopropyl)-3-(butyl)urea

Uniqueness

1-(2-Aminocyclopropyl)-3-(propan-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group differentiates it from other similar compounds, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-(2-aminocyclopropyl)-3-propan-2-ylurea

InChI

InChI=1S/C7H15N3O/c1-4(2)9-7(11)10-6-3-5(6)8/h4-6H,3,8H2,1-2H3,(H2,9,10,11)

InChI Key

OAGCYCGUDDICSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1CC1N

Origin of Product

United States

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